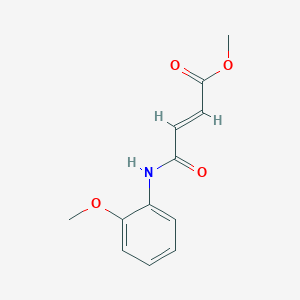
Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate, also known as BTD, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including material science, organic electronics, and biomedicine. BTD is a member of the benzothiadiazole family, which is known for its diverse chemical and biological properties.
Mécanisme D'action
The mechanism of action of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to activate the caspase cascade, which leads to the cleavage of various proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to exhibit low toxicity in vitro and in vivo. In animal studies, Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to be well-tolerated at high doses and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is its ease of synthesis and purification. Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the research of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate. One area of interest is the development of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate-based materials for use in organic electronics and optoelectronics. Another area of interest is the use of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate as a fluorescent probe for the detection of cancer cells and other biological targets. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate and its potential applications in biomedicine.
Méthodes De Synthèse
The synthesis of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate involves the reaction of 2-aminothiophenol with benzaldehyde in the presence of acetic acid as a catalyst. The resulting product is then treated with methyl chloroformate to form the methyl ester of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate. The synthesis of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is relatively simple and can be carried out in a one-pot reaction. The yield of Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate is typically high, and the compound can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedicine. In material science, Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been used as a building block for the synthesis of functionalized polymers and dendrimers. These materials have shown promising properties such as high thermal stability, good solubility, and excellent electron-transporting ability.
In organic electronics, Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been used as a core unit in the design of organic semiconductors. These semiconductors have shown excellent charge-transporting properties and have been used in the fabrication of organic field-effect transistors, organic light-emitting diodes, and organic solar cells.
In biomedicine, Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of cancer cells and other biological targets.
Propriétés
Formule moléculaire |
C26H18N2O2S |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
methyl 4,6,7-triphenyl-2,1,3-benzothiadiazole-5-carboxylate |
InChI |
InChI=1S/C26H18N2O2S/c1-30-26(29)23-20(17-11-5-2-6-12-17)21(18-13-7-3-8-14-18)24-25(28-31-27-24)22(23)19-15-9-4-10-16-19/h2-16H,1H3 |
Clé InChI |
FVRQBQADLBFFOX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=NSN=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
COC(=O)C1=C(C2=NSN=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281976.png)
![6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281978.png)
![6-[[4-[4-(4-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281979.png)
![6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)

![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)

![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)